In Vivo Carcinogenicity: Tumor Incidence Equivalence with NPIP but Sharp Contrast with Alpha-Substituted Derivatives
In a head-to-head chronic feeding study (50 weeks, equimolar drinking water, 5 days/week), 3-methylnitrosopiperidine (3MNO-PIP) induced tumors of the nasal turbinates or upper gastrointestinal tract in approximately 100% of treated rats, matching the potency of unsubstituted N-nitrosopiperidine (NPIP) and 4-methylnitrosopiperidine [1]. In sharp contrast, rats treated with 2,6-dimethylnitrosopiperidine or 2,2,6,6-tetramethyl-nitrosopiperidine developed very few or no tumors at these sites [1]. This demonstrates that 3-methyl substitution preserves full carcinogenic potency, unlike alpha-carbon methylation.
| Evidence Dimension | Tumor incidence in rats (nasal turbinates or upper GI tract) |
|---|---|
| Target Compound Data | ~100% tumor incidence (3-methylnitrosopiperidine, 3MNO-PIP) |
| Comparator Or Baseline | ~100% (NPIP); ~100% (4-methyl-NPIP); Very few/no tumors (2,6-dimethyl-NPIP and 2,2,6,6-tetramethyl-NPIP) |
| Quantified Difference | Tumor incidence difference: ~100% vs. Very few (qualitative, nearly complete separation between mono-methyl and di/tera-methyl alpha-substituted analogs) |
| Conditions | Equimolar concentration in drinking water, 20 mL/day, 5 days/week, 50 weeks maximum, Sprague-Dawley rats |
Why This Matters
This directly contradicts the assumption that any methylated nitrosopiperidine is functionally equivalent; 1-nitroso-3-pipecoline retains full carcinogenicity while alpha-substituted analogs are effectively inactive, making it a non-substitutable standard for carcinogenicity studies.
- [1] Lijinsky W, Taylor HW. Carcinogenicity of methylated nitrosopiperidines. Int J Cancer. 1975;16(2):318-322. doi:10.1002/ijc.2910160215. View Source
